3,3'-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione]
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Overview
Description
3,3’-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione] is a complex organic compound featuring a pyrrolidine-2,5-dione scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione] typically involves the following steps:
Formation of Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The 3-chloro-2-methylphenyl groups are introduced via nucleophilic substitution reactions.
Hydroxyimino Group Addition: The hydroxyimino group is added through an oximation reaction, where hydroxylamine reacts with the carbonyl groups of the pyrrolidine-2,5-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
3,3’-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological targets, while the pyrrolidine-2,5-dione core can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Hydroxyimino)bis[1-(3-methoxyphenyl)-2,5-pyrrolidinedione]
- 3,3’-(Hydroxyimino)bis[1-(3-chlorophenyl)-2,5-pyrrolidinedione]
Uniqueness
3,3’-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione] is unique due to the presence of the 3-chloro-2-methylphenyl groups, which can enhance its biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C22H19Cl2N3O5 |
---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[[1-(3-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H19Cl2N3O5/c1-11-13(23)5-3-7-15(11)25-19(28)9-17(21(25)30)27(32)18-10-20(29)26(22(18)31)16-8-4-6-14(24)12(16)2/h3-8,17-18,32H,9-10H2,1-2H3 |
InChI Key |
FEZYELBIOOXFPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)N(C3CC(=O)N(C3=O)C4=C(C(=CC=C4)Cl)C)O |
Origin of Product |
United States |
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